5-(4-アミノフェニル)フラン-2-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

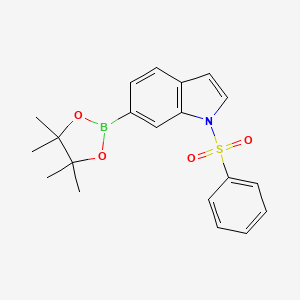

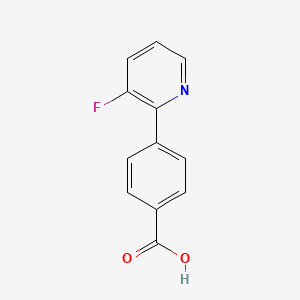

5-(4-Aminophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol .

Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)furan-2-carbaldehyde consists of a furan ring with an aldehyde group and an aminophenyl group attached . The InChI string is InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 .Physical And Chemical Properties Analysis

5-(4-Aminophenyl)furan-2-carbaldehyde has a predicted density of 1.235±0.06 g/cm3 and a predicted boiling point of 375.4±32.0 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用

抗菌活性

医薬品化学の分野では、その優れた治療効果のためにフラン誘導体が広く用いられています。フランを含む化合物は、幅広い有益な生物学的および薬理学的特性を示します。 特に、「5-(4-アミノフェニル)フラン-2-カルバルデヒド」は、グラム陽性菌とグラム陰性菌の両方に対する抗菌活性について研究されています . 研究者は、微生物の耐性に対抗するための革新的な抗菌剤としての可能性を探求してきました。

ウレアーゼ阻害

フラン誘導体にニトロ基が存在すると、ウレアーゼ阻害剤としての活性を高めることができます。ウレアーゼは尿素の加水分解に関与する酵素であり、その活性を阻害することで治療効果が得られます。 「5-(4-アミノフェニル)フラン-2-カルバルデヒド」のニトロ基の高い電子吸引効果は、ウレアーゼ阻害剤としての可能性に貢献している可能性があります .

その他の治療上の利点

抗菌作用とウレアーゼ阻害作用に加えて、「5-(4-アミノフェニル)フラン-2-カルバルデヒド」のようなフラン誘導体は、さまざまなその他の治療分野でも有望な結果を示しています。

合成と分光学的特性評価

合成に興味のある方のために、重水素化ジメチルホルムアミド(DMF-d7)と(COCl)2を使用して、フラン-2-カルバルデヒド-d(重水素化フラン-2-カルバルデヒド)を定量的に合成するためのプロトコルが存在します。 生成物は高純度で得られ、分光学的分析に適しています .

特性

IUPAC Name |

5-(4-aminophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNZPSJGDIPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)